molecular formula C15H20O2 B8602214 t-butyl 1-benzylcyclopropanecarboxylate CAS No. 108546-99-2

t-butyl 1-benzylcyclopropanecarboxylate

Cat. No.: B8602214
CAS No.: 108546-99-2
M. Wt: 232.32 g/mol
InChI Key: UHSPQEYRELDWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl 1-benzylcyclopropanecarboxylate is a cyclopropane derivative featuring a benzyl substituent and a tert-butyl ester group. Cyclopropane rings are known for their inherent ring strain, which influences reactivity and stability. The tert-butyl group provides steric protection to the ester moiety, enhancing hydrolytic stability compared to smaller esters like ethyl or methyl . This suggests it is primarily a research-oriented compound, synthesized on demand for specific applications.

Properties

CAS No.

108546-99-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

tert-butyl 1-benzylcyclopropane-1-carboxylate

InChI

InChI=1S/C15H20O2/c1-14(2,3)17-13(16)15(9-10-15)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

UHSPQEYRELDWRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: t-butyl 1-benzylcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-benzyl-cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for efficient synthesis with high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: t-butyl 1-benzylcyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃

    Reduction: H₂/Ni, H₂/Rh

    Substitution: SOCl₂

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Acid chlorides

Mechanism of Action

The mechanism of action of t-butyl 1-benzylcyclopropanecarboxylate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further chemical reactions . The benzyl group provides stability and enhances the reactivity of the compound.

Comparison with Similar Compounds

Ethyl 1-((tert-Butoxycarbonyl)Amino)Cyclopropanecarboxylate

Key Differences :

  • Substituent: Replaces the benzyl group with a Boc-protected amino group (tert-butoxycarbonyl-amino).
  • Similarity Score : 0.93 (structural similarity to the target compound) .
  • Stability: The tert-butyl ester in both compounds enhances stability, but the amino group may introduce polarity, affecting solubility in non-polar solvents.

Ethyl 1-Bromocyclopropanecarboxylate

Key Differences :

  • Substituent : Bromine atom replaces the benzyl group.
  • Reactivity : Bromine enhances electrophilicity, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the benzyl group in the target compound may favor radical or nucleophilic pathways .

Data Table: Comparative Properties of Cyclopropane Derivatives

Compound Name Molecular Weight (g/mol) Substituent Ester Group Key Applications/Reactivity Stability Notes
t-Butyl 1-benzylcyclopropanecarboxylate ~248.3 (estimated) Benzyl tert-butyl Catalysis, medicinal chemistry High hydrolytic stability
Ethyl 1-((Boc-amino)cyclopropanecarboxylate ~287.3 Boc-protected amino ethyl Peptide synthesis, drug intermediates Moderate stability; Boc deprotection sensitive
Ethyl 1-bromocyclopropanecarboxylate ~193.0 Bromine ethyl Cross-coupling reactions Reactive; requires cold storage

Research Findings and Implications

  • Steric Effects : The tert-butyl ester in the target compound reduces hydrolysis rates compared to ethyl esters, as observed in Boc-protected analogs .
  • Substituent Influence: The benzyl group’s aromaticity may increase melting points and lipophilicity relative to bromine or amino substituents, impacting solubility in organic media.
  • Synthetic Routes : Cyclopropanation strategies (e.g., Simmons-Smith) are likely shared among these compounds, but the benzyl group’s introduction may require specialized reagents or protecting groups .

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